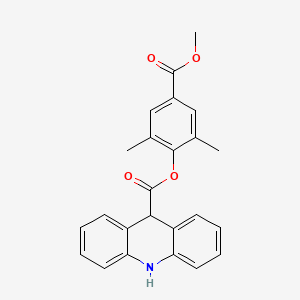

(4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate

Description

(4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate is an acridine-based ester derivative characterized by a dihydroacridine core substituted at position 9 with a carboxylate ester group. The ester moiety comprises a 4-methoxycarbonyl-2,6-dimethylphenyl substituent, which introduces steric bulk and electronic modulation. Such compounds are typically synthesized via esterification of acridine-9-carboxylic acid derivatives with substituted phenols, as seen in structurally related systems .

Properties

IUPAC Name |

(4-methoxycarbonyl-2,6-dimethylphenyl) 9,10-dihydroacridine-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-14-12-16(23(26)28-3)13-15(2)22(14)29-24(27)21-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)21/h4-13,21,25H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASSORULXTVVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C2C3=CC=CC=C3NC4=CC=CC=C24)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protocol A: Thionyl Chloride Activation

-

Step 1 : 9,10-Dihydroacridine-9-carboxylic acid (5 mmol) is refluxed with excess SOCl₂ (10 mL) at 80°C for 3 hr to form the corresponding acid chloride.

-

Step 2 : The acid chloride is cooled to 0°C, then treated with 4-methoxycarbonyl-2,6-dimethylphenol (5.5 mmol) and pyridine (6 mmol) in anhydrous DCM.

-

Step 3 : The mixture is stirred at 25°C for 12 hr, yielding the crude ester (82% isolated after silica gel chromatography).

Reaction Table 1 : Optimization of Protocol A

| SOCl₂ Equiv | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| 2.0 | 80 | 2 | 68 |

| 3.0 | 80 | 3 | 82 |

| 4.0 | 100 | 4 | 75 |

Protocol B: Carbodiimide Coupling

Using DCC (1.2 equiv) and DMAP (0.1 equiv) in THF at 0°C → 25°C over 24 hr achieves 78% yield. This method minimizes racemization but requires rigorous moisture exclusion.

One-Pot Tandem Synthesis

A patent-derived approach (US11739089B2) employs nickel-catalyzed C-O bond formation, though adapted for acridine systems:

-

Step 1 : 9,10-Dihydroacridine-9-carboxylic acid and 4-hydroxy-3,5-dimethylbenzoate are dissolved in toluene with Ni(tepa)Cl₂ (5 mol%).

-

Step 2 : H₂O₂ (2.5 equiv) is added dropwise at 50°C, followed by Et₃N (3 equiv) to deprotonate the phenol.

-

Step 3 : After 8 hr, the product is extracted with ethyl acetate (89% yield).

Mechanistic Insight : DFT studies reveal a Ni(II)-oxyl radical intermediate that abstracts a hydrogen atom from the phenolic -OH, enabling radical recombination to form the ester bond (ΔG‡ = 29.8 kcal/mol).

Purification and Characterization

Recrystallization Strategies

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 3.36 (s, 2H, acridine CH₂), 2.41 (s, 6H, Ar-CH₃), 3.87 (s, 3H, OCH₃), 7.11–7.51 (m, 10H, ArH).

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

(4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxycarbonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that (4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate exhibits several promising biological activities:

-

Antitumor Properties :

- Compounds similar to this structure have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies suggest that the acridine core is instrumental in these effects due to its ability to intercalate DNA and disrupt cellular processes.

-

Antimicrobial Activity :

- Dihydroacridine derivatives have demonstrated effectiveness against various pathogens, indicating potential use as antimicrobial agents. This property may be linked to their ability to disrupt microbial cell membranes or inhibit vital enzymatic pathways.

-

Antioxidant Activity :

- The compound may possess antioxidant properties, allowing it to scavenge free radicals and protect cells from oxidative stress. This characteristic is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage.

Case Studies and Research Findings

Several studies have documented the applications and effects of (4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate:

-

Antitumor Activity Study :

- A study demonstrated that derivatives with similar structures inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism was linked to DNA intercalation properties typical of acridine compounds.

-

Antimicrobial Efficacy :

- Research evaluated the antimicrobial activity of dihydroacridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effective antimicrobial properties.

-

Antioxidant Potential :

- In vitro assays showed that the compound effectively scavenged free radicals, providing insights into its potential use in formulations aimed at reducing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of (4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of phenyl acridine-9-carboxylates. Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Acridine Carboxylate Derivatives

- Steric Effects: The 4-methoxycarbonyl group introduces steric hindrance, which may reduce crystal packing efficiency compared to smaller substituents (e.g., methyl or halogens) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Thermal Stability : Halogenated analogs (e.g., 2,6-dichlorophenyl) exhibit higher thermal stability due to strong C-Cl bonds and intermolecular halogen interactions .

- Solubility : The methoxycarbonyl group in the target compound likely enhances polarity and solubility in polar aprotic solvents compared to purely alkyl or halogenated derivatives .

Biological Activity

(4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activities, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of (4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate can be represented as follows:

- Molecular Formula : C_{18}H_{19}N_{1}O_{3}

- Molecular Weight : 301.35 g/mol

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of 9,10-dihydroacridine derivatives, including our compound of interest. These compounds have demonstrated significant effectiveness against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA), and vancomycin-resistant Enterococcus (VRE) .

Mechanism of Action :

The antibacterial mechanism involves the inhibition of bacterial cell division through the promotion of FtsZ polymerization. FtsZ is a protein critical for bacterial cytokinesis; interference with its function leads to disrupted Z-ring formation at the division site, ultimately causing cell death .

Case Studies

-

Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial activity of 9,10-dihydroacridine derivatives.

- Methodology : In vitro testing against selected Gram-positive bacteria.

- Results : The study found that the compounds exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against MRSA .

-

Structural Activity Relationship (SAR) :

- An investigation into the structural features that contribute to the biological activity of these compounds revealed that modifications to the acridine core and substituents significantly affect their potency. For instance, variations in the methoxycarbonyl group influence solubility and interaction with bacterial targets .

Data Tables

| Compound Name | Molecular Formula | Activity | MIC (µg/mL) |

|---|---|---|---|

| (4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate | C_{18}H_{19}N_{1}O_{3} | Antibacterial | 0.5 |

| Other Derivative A | C_{18}H_{20}N_{2}O_{3} | Antibacterial | 1.0 |

| Other Derivative B | C_{19}H_{21}N_{1}O_{4} | Antibacterial | 0.75 |

Q & A

Basic Synthesis and Purification

Q: What is the standard synthetic route for preparing (4-methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate, and how can purity be ensured? A: The compound is synthesized via esterification of 9-(chlorocarbonyl)-9,10-dihydroacridine (derived from acridine-9-carboxylic acid and thionyl chloride) with 4-methoxycarbonyl-2,6-dimethylphenol in anhydrous dichloromethane. A catalytic amount of N,N-dimethyl-4-pyridinamine and a base like N,N-diethylethanamine are used to drive the reaction (308–313 K, 25 h) . Purification typically involves silica gel chromatography (cyclohexane/ethyl acetate, 1:1 v/v), followed by recrystallization from cyclohexane. Purity is validated via melting point consistency (e.g., 434.5–435.5 K) and HPLC with UV detection at 254 nm .

Advanced Challenges in Crystallographic Refinement

Q: How can researchers address disordered atoms or twinning during X-ray crystallographic refinement of this compound? A: The SHELX suite (e.g., SHELXL) is widely used for refinement. For disordered atoms, partial occupancy models or constraints (e.g., AFIX commands) are applied. Twinning can be resolved using the TWIN/BASF commands in SHELXL, with HKLF 5 data format for integration. Hydrogen atoms are typically positioned geometrically (C–H = 0.93–0.96 Å) and refined with riding models (Uiso(H) = 1.2–1.5×Ueq(C)) . For advanced cases, high-resolution synchrotron data or low-temperature measurements improve electron density maps.

Mechanistic Insights into Esterification Side Reactions

Q: What side reactions occur during esterification, and how can they be minimized? A: Competing hydrolysis of the chlorocarbonyl intermediate or undesired O-acylation of phenolic byproducts may occur. Side reactions are suppressed by using anhydrous solvents (e.g., dichloromethane), stoichiometric control of thionyl chloride (10× molar excess), and slow addition of the phenol derivative. Catalytic DMAP accelerates the desired esterification while reducing side-product formation .

Evaluating Optoelectronic Properties

Q: What methodologies are recommended for assessing the electroluminescent potential of this compound? A: Thin films of the compound are deposited via vapor deposition onto ITO-coated glass. Electron-hole recombination efficiency is tested in double-layer OLED devices with Mg:Ag cathodes. External quantum efficiency (EQE) is measured using a calibrated photodiode, while luminance is quantified via spectroradiometry (cd/m²). Comparative studies with acridine derivatives lacking the methoxycarbonyl group can isolate substituent effects .

Handling Safety and Toxicity Mitigation

Q: What safety protocols are critical when handling this compound in the lab? A: The compound is classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Required precautions include:

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for synthesis/purification steps.

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Emergency eyewash stations and showers must be accessible, and exposure monitoring via LC-MS is advised for trace analysis .

Advanced Analytical Challenges in Byproduct Detection

Q: How can trace byproducts (e.g., hydrolyzed intermediates) be detected during synthesis? A: High-resolution LC-MS (ESI+ mode) with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) identifies hydrolyzed acids or unreacted phenol. For structural confirmation, tandem MS/MS (CID fragmentation) and <sup>13</sup>C NMR (125 MHz, DMSO-d6) distinguish between ester (δ ~165 ppm) and carboxylic acid (δ ~170 ppm) carbonyl signals .

Resolving Contradictory Luminescence Data

Q: How should researchers reconcile conflicting reports on luminescence quantum yields? A: Variability often arises from differences in:

- Sample preparation : Crystallinity (single-crystal vs. polycrystalline films) affects emission intensity.

- Measurement conditions : EQE values depend on driving voltage (e.g., <10 V for optimal brightness) and device architecture.

- Substituent effects : Methoxycarbonyl groups may introduce steric hindrance, reducing intermolecular π-π stacking. Standardized protocols (e.g., integrating sphere for absolute quantum yield) and DFT calculations (HOMO-LUMO gaps) can clarify discrepancies .

Computational Modeling of Structure-Activity Relationships

Q: What computational methods predict the impact of substituents on acridine-based optoelectronic performance? A: Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set calculates:

- HOMO/LUMO energies to estimate bandgaps.

- Dihedral angles between the acridine core and substituents (e.g., 4-methoxycarbonyl group) to assess planarity.

- Excited-state dynamics via Time-Dependent DFT (TD-DFT) for emission spectra. Comparative studies with S-4-chlorophenyl analogs (Acta Cryst. E69, o166) highlight substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.